1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
Description
1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is a compound that features both a sulfonyl group and a carboxyl group attached to a pyrrolidine ring
Properties
IUPAC Name |
1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c14-11(15)8-3-5-9(6-4-8)20(18,19)13-7-1-2-10(13)12(16)17/h3-6,10H,1-2,7H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEDQUATDGICIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound integrates a pyrrolidine core with a 4-carboxybenzenesulfonyl group at the 1-position and a carboxylic acid at the 2-position. Key challenges include:
- Stereochemical control at the pyrrolidine’s C2 and C4 positions, often requiring enantioselective synthesis or chiral resolution.
- Selective sulfonation to avoid over-sulfonation or side reactions at reactive sites.
- Carboxylic acid protection-deprotection strategies to prevent unwanted esterification or decarboxylation during synthesis.
Preparation Methodologies
Direct Sulfonation of Pyrrolidine-2-Carboxylic Acid Derivatives
The most widely reported route involves sulfonating pyrrolidine-2-carboxylic acid esters with 4-carboxybenzenesulfonyl chloride. This method ensures regioselectivity and avoids side reactions at the carboxylic acid group.
Stepwise Synthesis
Protection of Pyrrolidine-2-Carboxylic Acid :
The carboxylic acid at C2 is protected as a methyl or ethyl ester using thionyl chloride (SOCl₂) in methanol or ethanol. For example:
$$
\text{Pyrrolidine-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Methyl pyrrolidine-2-carboxylate} + \text{HCl} + \text{SO}2 \uparrow
$$
This step achieves >90% conversion under reflux conditions.Sulfonation with 4-Carboxybenzenesulfonyl Chloride :
The protected pyrrolidine reacts with 4-carboxybenzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using pyridine or triethylamine (Et₃N) to neutralize HCl:
$$
\text{Methyl pyrrolidine-2-carboxylate} + \text{4-Carboxybenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Methyl 1-(4-carboxybenzenesulfonyl)pyrrolidine-2-carboxylate}
$$
Reaction conditions: 0°C to room temperature, 12–24 hours, yielding 65–80% after purification via flash chromatography.Deprotection of Esters :
The methyl esters are hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture:
$$
\text{Methyl 1-(4-carboxybenzenesulfonyl)pyrrolidine-2-carboxylate} \xrightarrow{\text{LiOH}} \text{1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid}
$$
Yields range from 70–85% under mild conditions (25°C, 4–6 hours).
Critical Parameters
- Sulfonyl Chloride Preparation : 4-Carboxybenzenesulfonyl chloride is often synthesized in situ by chlorinating 4-carboxybenzenesulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) minimize side reactions compared to protic solvents.
Alternative Routes via Intermediate Acyl Hypohalites
A less common approach adapts decarboxylative halogenation principles, where pyrrolidine-2-carboxylic acid is converted to an acyl hypobromite intermediate before sulfonation. While this method is more complex, it avoids ester protection:
Formation of Acyl Hypobromite :
Reacting pyrrolidine-2-carboxylic acid with mercury(II) oxide (HgO) and bromine (Br₂) in carbon tetrachloride (CCl₄) generates an unstable acyl hypobromite:
$$
\text{Pyrrolidine-2-carboxylic acid} + \text{HgO} + \text{Br}2 \rightarrow \text{Acyl hypobromite intermediate} + \text{HgBr}2
$$Sulfonation and Rearrangement :
The intermediate reacts with 4-carboxybenzenesulfonic acid under radical-initiated conditions, yielding the target compound via a radical recombination mechanism.
Yield : 45–60%, limited by competing hydrolysis and radical termination.
Optimization and Scalability
Reaction Condition Screening
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents ester hydrolysis |
| Solvent | DCM/THF (1:1) | Maximizes sulfonyl chloride solubility |
| Base | Et₃N (2.5 equiv) | Neutralizes HCl without side reactions |
| Reaction Time | 18–24 hours | Ensures complete conversion |
Purification Strategies
- Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted sulfonyl chloride and esters.
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98% by HPLC).
Stereochemical Considerations
The (2S,4R) configuration is often targeted for pharmaceutical applications. Key strategies include:
- Chiral Starting Materials : Use of enantiomerically pure pyrrolidine-2-carboxylic acid derivatives.
- Dynamic Kinetic Resolution : Employing chiral auxiliaries or catalysts during sulfonation to control stereochemistry.
Chemical Reactions Analysis
Types of Reactions
1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfonyl group can form coordination bonds with metal ions in the enzyme’s active site, while the carboxyl group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A sulfonamide antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic.
Saccharin: A sulfonamide-based artificial sweetener.
Uniqueness
1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is unique due to the presence of both a sulfonyl group and a carboxyl group attached to a pyrrolidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Biological Activity
1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid, also known by its CAS number 22775-68-4, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is C₁₂H₁₃N₁O₆S, with a molecular weight of 299.3 g/mol. The compound features a pyrrolidine ring substituted with carboxylic acid and sulfonyl groups, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid exhibit significant antimicrobial activity. A study on pyrrolidine carboxamides demonstrated their efficacy as inhibitors of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, suggesting that derivatives of this compound could serve as potential antitubercular agents .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Pyrrolidine Carboxamide d6 | 10.05 | InhA from M. tuberculosis |
Modulation of Metabolic Pathways
The compound has also been investigated for its role in metabolic regulation. Similar pyrrolidine derivatives have been shown to act as selective modulators of peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and glucose homeostasis . This property could be beneficial in developing treatments for metabolic disorders such as diabetes.
Study on Antitubercular Activity
In a high-throughput screening study, several pyrrolidine carboxamide derivatives were identified as potent inhibitors of InhA, with the lead compound showing an IC50 value significantly lower than traditional agents like triclosan . The study emphasized the importance of structural optimization to enhance potency and selectivity.
PPAR Modulation in Diabetes Models
Another study focused on the metabolic effects of related compounds in db/db mouse models of type 2 diabetes. The results indicated that these compounds could effectively reduce hyperglycemia, showcasing their potential therapeutic applications in managing diabetes .
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid, and how do they influence reactivity?
- Answer : The compound contains a pyrrolidine ring fused with a benzenesulfonyl group substituted at the 4-position by a carboxylic acid. The sulfonyl group enhances electrophilic reactivity, while the carboxylic acid moiety enables hydrogen bonding and coordination chemistry. These features are critical for interactions in catalytic or biological systems. Structural analysis via X-ray diffraction (e.g., orthorhombic crystal system, space group P222) and spectroscopic methods (NMR, FTIR) are essential for confirming stereochemistry and functional group orientation .
Q. What synthetic routes are commonly employed for sulfonamide derivatives like 1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid?
- Answer : A typical route involves condensation of pyrrolidine precursors with activated sulfonyl chlorides (e.g., 4-carboxybenzenesulfonyl chloride). Cyclization steps may use catalysts like palladium or copper in solvents such as DMF or toluene. Functional group protection (e.g., tert-butoxycarbonyl for amines) is often required to prevent side reactions .
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
- Answer :
- NMR : H and C NMR to confirm proton environments and carbon backbone.
- FTIR : Identification of sulfonyl (S=O, ~1350 cm) and carboxylic acid (O-H, ~2500–3000 cm) groups.
- X-ray crystallography : Resolve stereochemistry and non-covalent interactions (e.g., Hirshfeld surface analysis for intermolecular forces) .
- Mass spectrometry (ES-MS) : Verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing sulfonamide derivatives?
- Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and thermodynamic stability of intermediates. Reaction path search algorithms, combined with machine learning, can narrow optimal conditions (e.g., solvent polarity, catalyst loading) by correlating experimental data with computational models. This reduces trial-and-error approaches and accelerates reaction design .
Q. How can researchers resolve discrepancies in crystallographic data for structurally similar sulfonamides?
- Answer : Contradictions in unit cell parameters or space groups may arise from polymorphism or solvent inclusion. Strategies include:
- Repeating crystallization under controlled conditions (temperature, solvent ratio).
- Using synchrotron radiation for high-resolution data.
- Comparing Hirshfeld surfaces to assess packing efficiency and intermolecular interactions .
- Cross-validating with spectroscopic data (e.g., solid-state NMR) .
Q. What safety protocols are critical when handling sulfonamide derivatives in laboratory settings?
- Answer :
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols.
- First aid : Immediate rinsing of affected areas (15+ minutes for eyes) and medical consultation for ingestion .
Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?
- Answer :
- Protecting groups : Boc (tert-butoxycarbonyl) for amines to prevent undesired nucleophilic attack.
- Temperature control : Low temperatures (-78°C) to stabilize reactive intermediates.
- Catalyst screening : Palladium/copper catalysts for selective C-S or C-N bond formation .
Q. How can non-covalent interactions of this compound be leveraged in material science or drug design?
- Answer : The carboxylic acid and sulfonyl groups participate in hydrogen bonding and π-π stacking, which can be exploited for:
- Coordination polymers : Metal-organic frameworks (MOFs) with transition metals.
- Enzyme inhibition : Competitive binding to active sites (e.g., carbonic anhydrase via sulfonamide-Zn interactions).
- Crystal engineering : Designing co-crystals with tailored solubility or stability .
Methodological Notes
- Experimental Design : For reproducibility, document solvent purity, catalyst batches, and reaction monitoring (TLC/HPLC).
- Data Contradiction Analysis : Use statistical tools (e.g., principal component analysis) to identify outliers in spectroscopic or crystallographic datasets .
- Safety Compliance : Adhere to institutional Chemical Hygiene Plans and OSHA guidelines for hazardous chemical handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
